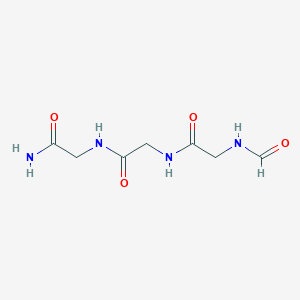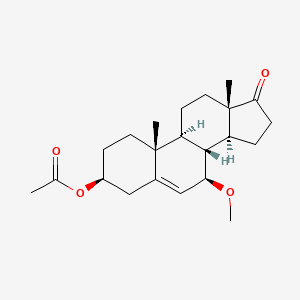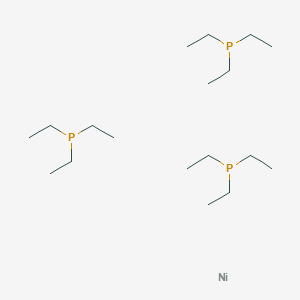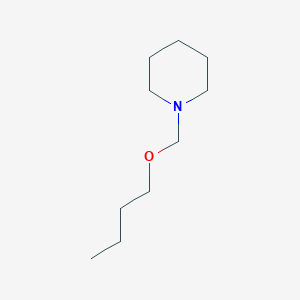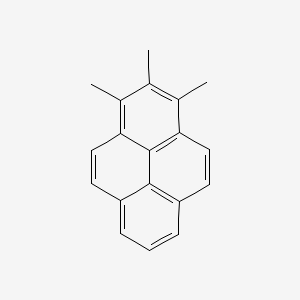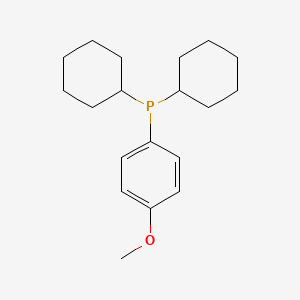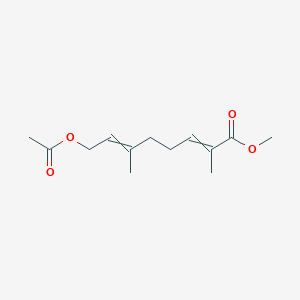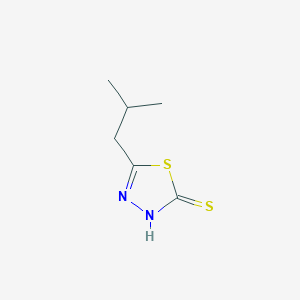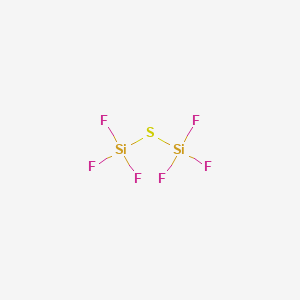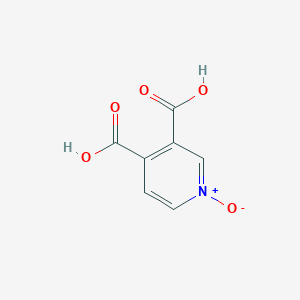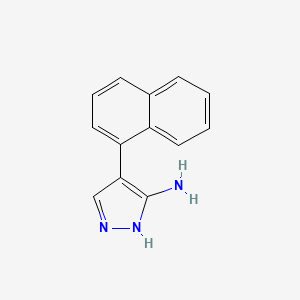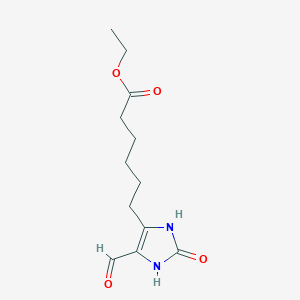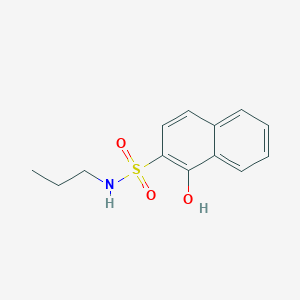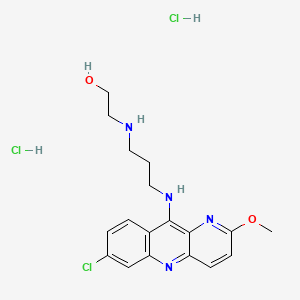![molecular formula C23H17NO B14663478 Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- CAS No. 49823-97-4](/img/structure/B14663478.png)
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes flow synthesis techniques. For example, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr₂/DBU, NBS/hv, CuBr/peroxide, O₂ gas.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms at different positions.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring with the oxazole ring.
Oxazolines: Reduced form of oxazoles with a single bond between the oxygen and nitrogen atoms.
Uniqueness
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
49823-97-4 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-phenyl-2-[3-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C23H17NO/c1-3-8-18(9-4-1)14-15-19-10-7-13-21(16-19)23-24-17-22(25-23)20-11-5-2-6-12-20/h1-17H |
InChI Key |
MRLMYENDXDVWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


